molecular formula C18H16N4S B15040584 2-(2-Methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-Methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B15040584
M. Wt: 320.4 g/mol
InChI Key: LYHSXAWPVRCZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of fused heterocyclic systems combining benzothiophene, triazole, and pyrimidine moieties. Its structure features a tetrahydrobenzothieno core fused with a triazolo[1,5-c]pyrimidine scaffold, substituted at the 2-position with a 2-methylphenyl group. Such derivatives are synthesized via cyclocondensation or annulation reactions, often starting from thienopyrimidine precursors and functionalized hydrazides or amines . The compound’s fused bicyclic system confers rigidity and planarity, which are critical for biological interactions, particularly in antimicrobial or enzyme inhibition contexts .

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-(2-methylphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H16N4S/c1-11-6-2-3-7-12(11)16-20-17-15-13-8-4-5-9-14(13)23-18(15)19-10-22(17)21-16/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

LYHSXAWPVRCZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5

Origin of Product

United States

Preparation Methods

Gewald’s Reaction for Tetrahydrobenzothiophene Core

The Gewald reaction enables the synthesis of 2-aminothiophenes through a three-component condensation of ketones, elemental sulfur, and cyanoacetates. For the target compound, cyclohexanone serves as the cyclic ketone, yielding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Reaction Conditions :

  • Cyclohexanone (10 mmol), sulfur (12 mmol), and methyl cyanoacetate (10 mmol) in ethanol with morpholine as a catalyst.
  • Reflux at 80°C for 6 hours, yielding 85–90% of the tetrahydrobenzothiophene precursor.

Triazole Ring Formation

The 2-amino group on the thiophene undergoes diazotization and cyclization to form the triazole moiety. Nitrosation with sodium nitrite in hydrochloric acid generates a diazonium intermediate, which cyclizes intramolecularly upon heating.

Optimization Insight :

  • Use of acetic acid as solvent enhances cyclization efficiency (yield: 78%) compared to aqueous HCl (yield: 62%).

Pyrimidine Annulation

The triazole-thiophene intermediate reacts with enaminones to form the pyrimidine ring. Enaminone 10 (derived from 3′,4′,5′-trimethoxyacetophenone and DMF-DMA) facilitates cyclization under acidic conditions.

Procedure :

  • Triazole-thiophene (1 mmol) and enaminone 10 (1.2 mmol) in glacial acetic acid at 80°C for 2 hours.
  • Yield: 70–75% after recrystallization from ethanol.

Multicomponent Approaches for Streamlined Synthesis

CuAAC/Ring Cleavage/Cyclization Strategy

A three-component reaction involving 2-aminobenzo[d]thiazole, sulfonyl azides, and terminal ynones enables rapid assembly of benzothiazolopyrimidines. Although developed for benzothiazolo analogs, this method is adaptable to benzothieno systems by substituting the heterocyclic amine.

Key Advantages :

  • Avoids cryogenic conditions and hazardous reagents.
  • Yields of 65–80% achieved under mild conditions (room temperature, 12 hours).

One-Pot Diazotization-Cyclization

Patent WO2015162630A1 describes a diazotization-coupled cyclization route for triazolopyrimidines. Starting with 5-nitro-2,4,6-trichloropyrimidine, sequential amination, reduction, and diazotization yield advanced intermediates for regioselective coupling with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.

Industrial Relevance :

  • Eliminates column chromatography through intermediate crystallizations.
  • Overall yield of 58% over six steps.

Functionalization at the 2-Methylphenyl Position

The 2-methylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Suzuki Coupling

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 90°C, 12 hours.
  • Yield : 82% with 2-methylphenylboronic acid.

Nucleophilic Substitution

  • Chloropyrimidine intermediates react with 2-methylphenylmagnesium bromide in THF at 0°C.
  • Yield : 68% with CuI catalysis.

Structural Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.32 (m, 4H, aromatic), 3.20 (t, 2H, J = 6.0 Hz), 2.85–2.70 (m, 4H), 2.50 (s, 3H, CH₃), 1.90–1.75 (m, 4H).

13C NMR :

  • 162.5 (C=N), 148.3–115.7 (aromatic carbons), 28.4–22.1 (aliphatic carbons).

HRMS (ESI) :

  • Calculated for C₂₀H₁₈N₄S: 354.1254; Found: 354.1258.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during triazole-pyrimidine annulation are mitigated by:

  • Solvent Control : Glacial acetic acid favors N1-cyclization over N2.
  • Catalytic Additives : CuI (10 mol%) enhances selectivity for the [1,5-c] isomer.

Hydrogenation of Aromatic Rings

Partial hydrogenation of benzothiophene to tetrahydrobenzothiophene requires Pd/C (10%) under H₂ (50 psi) in ethanol. Over-hydrogenation is avoided by monitoring with TLC.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structurally related triazolopyrimidines exhibit:

  • Anticancer Activity : IC₅₀ values of 0.75 μM against tubulin polymerization.
  • Antimicrobial Properties : MIC of 8 μg/mL against S. aureus for benzothieno-triazolopyrimidines.

Chemical Reactions Analysis

Cyclization Reactions

Cyclization is critical for forming the compound’s fused ring system.

Reaction Type Reagents/Conditions Outcome
Triazole ring formationAcetic anhydride, reflux (15 hours)Formation of triazolo-pyrimidine core via acetylation and oxidation
Oxidative cyclizationEthylbromoacetate, potassium hydroxide, DMFFormation of thieno[2,3-d]pyrimidinone derivatives

Substitution and Functional Group Modifications

The compound undergoes substitution reactions at reactive sites, including the sulfur atom and aromatic positions.

Reaction Type Reagents/Conditions Product
Aryl substitution4-Methylbenzaldehyde, reflux, K₂CO₃2-(2-Methylphenyl)-substituted benzothieno-triazolo-pyrimidine
AlkylationChloroacetanilide, K₂CO₃, acetoneN-(4-substituted phenyl)-2-(sulfanyl)acetamide derivatives
Sulfur modificationThiophene-2-boronic acid, Suzuki conditionsIntroduction of thiophene moieties via cross-coupling

Cross-Coupling Reactions

Suzuki coupling is employed to introduce aryl groups or heterocycles:

Reaction Type Reagents/Conditions Product
Suzuki couplingThiophene-2-boronic acid, Pd catalyst, THFThiophene-substituted thieno-pyrimidine derivatives

Redox Reactions

The compound participates in oxidation and reduction processes:

Reaction Type Reagents Outcome
OxidationPotassium permanganateFormation of oxidized derivatives (e.g., hydroxylated or carbonyl groups)
ReductionSodium borohydrideReduction of carbonyl groups to hydroxyl or amine functionalities

Structural Influence on Reactivity

The fused benzothieno-triazolo-pyrimidine core enhances reactivity due to:

  • Conjugated π-systems : Facilitate electron transfer in redox reactions.

  • Nitrogen-rich triazole ring : Acts as a nucleophile in substitution reactions .

  • Sulfur atom : Participates in alkylation/oxidation reactions .

This compound’s reactivity is highly tunable, making it a versatile scaffold for pharmaceutical applications. Further studies are needed to explore its full chemical potential.

Scientific Research Applications

2-(2-Methylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Table 3: Structural and Physical Data
Compound Melting Point (°C) Molecular Formula Crystallographic Features References
Target Compound >300 (estimated) C₁₉H₁₇N₄S Half-chair cyclohexene ring; planar triazole-pyrimidine system (dihedral angle ~2.5°)
2-Phenyl-analogue C₁₇H₁₄N₄S Planar structure with π-π stacking; R factor=0.060
5-Methyl-analogue C₁₂H₁₂N₄S Disordered cyclohexene ring; N–H···N hydrogen bonding
3,9-Dimethyl-analogue C₁₄H₁₆N₄S Similar half-chair conformation; optimized for hERG selectivity

Key Insights :

  • Planarity : The fused triazole-pyrimidine system in the target compound and its phenyl analogues ensures coplanarity, facilitating π-π interactions critical for enzyme binding .
  • Cyclohexene Conformation : The half-chair conformation of the tetrahydro ring is conserved across derivatives, minimizing steric strain .

Biological Activity

The compound 2-(2-Methylphenyl)-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of a diverse class of heterocyclic compounds that have garnered attention for their potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21N5OS
  • Molecular Weight : 391.49 g/mol
  • CAS Number : 326026-37-3

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine show promising anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : In vitro studies on human cancer cell lines have shown significant cytotoxic effects with IC50 values in the low micromolar range.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases:

  • Mechanism : It may act as an antagonist at glutamate receptors, thereby reducing excitotoxicity.
  • Case Study : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mechanism : The mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways.
  • Case Study : Testing against various bacterial strains showed inhibition zones comparable to standard antibiotics.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionCase Study Findings
AnticancerInduction of apoptosisSignificant cytotoxicity in cancer cell lines
NeuroprotectiveGlutamate receptor antagonismImproved cognitive function in Alzheimer's models
AntimicrobialDisruption of cell membranesEffective against multiple bacterial strains

Q & A

Q. Key factors affecting yield :

  • Catalyst choice : Piperidine enhances cyclization efficiency compared to weaker bases.
  • Solvent : Dioxane or ethanol improves solubility and reaction homogeneity.
  • Temperature : Reflux conditions (100–120°C) optimize ring closure.

Q. Table 1: Synthesis Comparison

MethodReagents/ConditionsYieldReference
Hydrazide cyclizationHydrazide, dioxane, reflux62%
Isothiocyanate routeCS₂, KOH/DMF, room temperature74%

Basic: How is the molecular structure confirmed experimentally?

Answer:
Structural validation employs a combination of techniques:

  • X-ray crystallography : Determines bond lengths, dihedral angles, and packing interactions. For example, the title compound exhibits a planar triazole-pyrimidine system (dihedral angle = 2.584°) and a half-chair conformation in the cyclohexene ring .
  • NMR spectroscopy : 1H^1H-NMR confirms substituent integration (e.g., methyl groups at δ 2.34 ppm) and aromatic proton environments .
  • IR spectroscopy : Peaks at ~1676–1685 cm1^{-1} confirm carbonyl groups in derivatives .

Q. Critical validation steps :

  • Compare experimental XRD parameters (e.g., unit cell dimensions: a=8.6239A˚,β=111.975°a = 8.6239 \, \text{Å}, \beta = 111.975°) with computational models .
  • Cross-validate NMR shifts with predicted coupling constants (e.g., J=7.8HzJ = 7.8 \, \text{Hz} for aromatic protons) .

Basic: What are the primary pharmacological targets studied for this scaffold?

Answer:
The fused benzothieno-triazolopyrimidine core is explored for:

  • Antimicrobial activity : Derivatives show inhibition against E. coli and S. aureus via membrane disruption, with MIC values <50 µg/mL .
  • Enzyme inhibition : Triazole and pyrimidine moieties target Shiga toxin trafficking and inflammatory enzymes (e.g., COX-2) .

Q. Methodological note :

  • In vitro assays : Use agar diffusion for antimicrobial screening and ELISA for cytokine profiling .

Basic: What crystallographic parameters define the compound’s stability?

Answer:
Key stability factors from XRD

  • Intermolecular interactions : C–H⋯N hydrogen bonds form centrosymmetric dimers (R22_2^2(8) motif) and zig-zag chains along the c-axis .
  • π–π stacking : Pyrimidine and phenyl rings stack at 3.445 Å, enhancing lattice cohesion .
  • Cyclohexene conformation : Half-chair puckering (Q2_2 = 0.3816 Å, θ = 129.07°) minimizes steric strain .

Q. Table 2: Crystallographic Data

ParameterValueReference
Space groupP21_1/c
Unit cell volume1410.0 Å3^3
Hydrogen bond lengthC–H⋯N = 2.50–2.70 Å

Advanced: How to resolve contradictions in structural data (e.g., cyclohexene conformation)?

Answer:
Discrepancies in cyclohexene ring conformation (half-chair vs. boat) arise from:

  • Crystallization conditions : Solvent polarity affects packing forces. Polar solvents stabilize half-chair conformers .
  • Substituent effects : Bulky groups (e.g., 2-methylphenyl) induce steric hindrance, altering puckering parameters (Q2_2, θ) .

Q. Resolution strategy :

  • Perform DFT calculations to compare conformational energies.
  • Use variable-temperature XRD to assess thermal motion impacts .

Advanced: How to design a robust SAR study for antimicrobial derivatives?

Answer:
Step 1: Structural diversification

  • Introduce electron-withdrawing groups (e.g., –CN, –F) at the phenyl ring to enhance membrane penetration .
    Step 2: Activity profiling
  • Test against Gram-positive/-negative panels using broth microdilution (CLSI guidelines).
    Step 3: Mechanistic analysis
  • Use fluorescence assays (e.g., propidium iodide uptake) to confirm membrane disruption .

Example : 4-Fluorophenyl analogs show 2× higher activity than methyl derivatives due to increased lipophilicity .

Advanced: How to address discrepancies between computational and experimental spectral data?

Answer:
Common issues and solutions:

  • NMR shifts : Discrepancies arise from solvent effects (DMSO vs. CDCl3_3) or tautomerism. Use 13C^13C-DEPT to resolve ambiguities .
  • XRD vs. DFT bond lengths : Adjust computational models (e.g., B3LYP/6-311+G**) to account for crystal packing forces .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield by 15% .
  • Flow chemistry : Enhances reproducibility for cyclization steps via precise temperature control .
  • Purification : Use recrystallization from ethanol/dioxane (≥95% purity) instead of column chromatography .

Q. Table 3: Scale-Up Optimization

StrategyBenefitReference
Microwave irradiationFaster, higher yield
Flow reactorsConsistent mixing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.